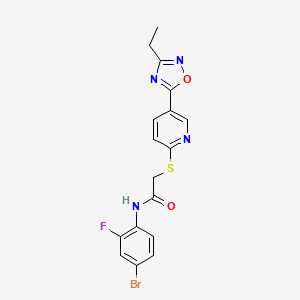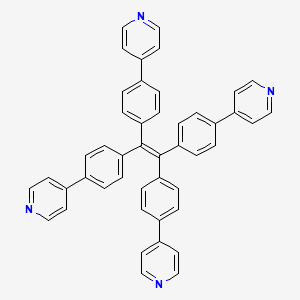
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene is a compound with a molecular weight of 640.79 . It is a solid crystal that can dissolve in common organic solvents such as methanol, ethanol, and dichloromethane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C46H32N4 . The InChI code for this compound is 1S/C46H32N4/c1-9-41(10-2-33(1)37-17-25-47-26-18-37)45(42-11-3-34(4-12-42)38-19-27-48-28-20-38)46(43-13-5-35(6-14-43)39-21-29-49-30-22-39)44-15-7-36(8-16-44)40-23-31-50-32-24-40/h1-32H .Chemical Reactions Analysis
The compound has been used to construct a two-dimensional coordination polymer that incorporated valence tautomerism and luminescence . The synergistic effect arising from energy transfer from TPPE to the semiquinone moieties was experimentally and theoretically uncovered .Physical And Chemical Properties Analysis
This compound is a solid crystal that can dissolve in common organic solvents such as methanol, ethanol, and dichloromethane . It has a molecular weight of 640.79 .Wissenschaftliche Forschungsanwendungen
Organic Electronics
TPE is utilized in the field of organic electronics due to its conjugated system and electron-rich properties. It serves as a building block for organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The material’s ability to transport electrons efficiently makes it valuable for enhancing the performance of these devices .
Photoluminescent Materials
The compound exhibits strong photoluminescence, making it suitable for creating photoluminescent materials. These materials are used in a variety of applications, including bioimaging, where they help in tracking and observing biological processes without invasive methods .
Coordination Polymers
TPE acts as a ligand in the formation of coordination polymers. These polymers have a range of applications, from gas storage to catalysis. The ligand’s structure allows for the creation of polymers with specific pore sizes and shapes, which can be tailored for particular uses .
Metal-Organic Frameworks (MOFs)
TPE is a key ingredient in the synthesis of MOFs. These frameworks are renowned for their high surface area and porosity, making them ideal for applications in gas storage, separation, and catalysis. TPE-based MOFs can be engineered to have specific functionalities for targeted applications .
Valence Tautomerism
Researchers have explored the use of TPE in systems exhibiting valence tautomerism. This property is significant for materials that can switch between different electronic states, which is promising for the development of advanced molecular electronics and smart materials .
Nonlinear Optical Materials
Due to its conjugated structure, TPE is investigated for its nonlinear optical properties. These materials are crucial for the development of optical switches, modulators, and other components in photonics and telecommunications .
Sensing and Detection
The compound’s luminescent properties make it a candidate for sensing and detection applications. It can be used to develop sensors that detect the presence of various chemicals or environmental changes, providing a rapid and non-invasive detection method .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-[1,2,2-tris(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N4/c1-9-41(10-2-33(1)37-17-25-47-26-18-37)45(42-11-3-34(4-12-42)38-19-27-48-28-20-38)46(43-13-5-35(6-14-43)39-21-29-49-30-22-39)44-15-7-36(8-16-44)40-23-31-50-32-24-40/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNBXIFFCPRQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene | |
Q & A
ANone: TPPE is widely explored as a building block for metal-organic frameworks (MOFs) and coordination polymers due to its unique structural and photophysical properties. These TPPE-based materials show promise in various applications, including:
- Luminescent Materials: TPPE exhibits aggregation-induced emission (AIE) , meaning its fluorescence intensifies upon aggregation. This property makes it valuable for developing highly efficient light-emitting materials, particularly for white LEDs .
- Sensors: The luminescence of TPPE-based MOFs can be sensitive to specific volatile organic compounds (VOCs), making them potential candidates for environmental monitoring and sensing applications .
- Artificial Light-Harvesting Systems: The AIE properties and porous structure of TPPE-based supramolecular coordination frameworks allow them to act as fluorescent platforms and energy donors, facilitating the development of artificial light-harvesting materials .
- Spin-Crossover Materials: When incorporated into coordination polymers with spin-crossover (SCO) subunits, TPPE can contribute to materials exhibiting both SCO and luminescent properties, potentially leading to novel multifunctional materials .
A: TPPE features a tetraphenylethene core with four pyridyl groups extending outwards. This structure allows TPPE to act as a tetradentate ligand, meaning it can bind to metal ions through its four nitrogen atoms. This multidentate coordination capability makes TPPE ideal for constructing robust and porous MOF structures. The rigid backbone of TPPE also contributes to the stability of the resulting frameworks .
A: In a study published by Liu et al. , TPPE was reacted with zinc and cadmium ions along with different carboxylate building blocks. Depending on the specific metal ion and carboxylate used, three distinct MOFs with varying structures were obtained. This highlights how the coordination geometry of the chosen metal ions and the structure of the carboxylate linkers can direct the assembly of TPPE into specific MOF architectures.
A: In TPPE-based systems, energy transfer typically occurs from the TPPE ligand, acting as the donor, to an acceptor molecule or unit. For instance, in artificial light-harvesting materials, TPPE frameworks can transfer energy to incorporated fluorescent dyes like Nile Red and Sulforhodamine 101 . In systems containing both TPPE and spin-crossover units, energy transfer from the luminescent TPPE to the SCO moiety has been observed and confirmed through theoretical calculations .
A: One limitation of TPPE-based luminescent materials, particularly in the context of hybrid LEDs, is their susceptibility to photoinduced oxidation, which can lead to degradation and reduced device lifespan. A study by Pereira et al. demonstrated that the degradation of their blue-emitting Zn-TPPE MOF-based LED was primarily attributed to the photo-oxidation of the TPPE ligand. Further research is needed to develop strategies to enhance the photostability of TPPE-based materials, such as incorporating protective coatings or modifying the ligand structure to improve its resistance to oxidation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990616.png)
![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)
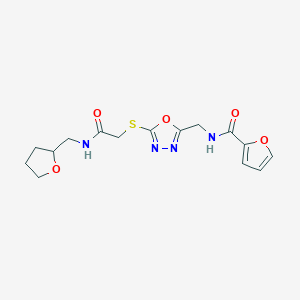
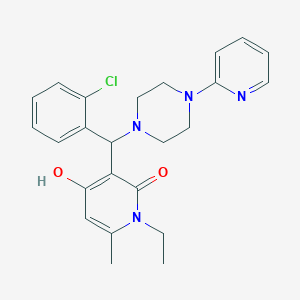
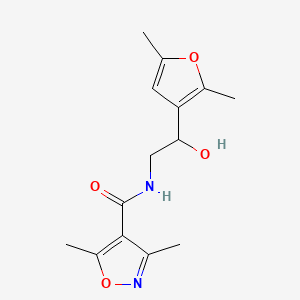
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
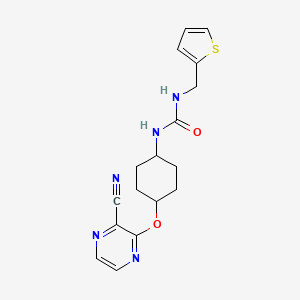
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
